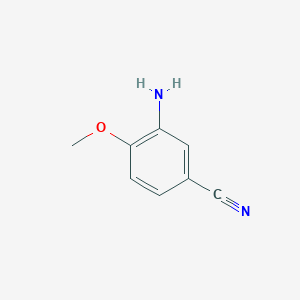

3-Amino-4-methoxybenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYBZGKWHOVSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625723 | |

| Record name | 3-Amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60979-25-1 | |

| Record name | 3-Amino-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-methoxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of 3-Amino-4-methoxybenzonitrile and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the known physical properties of amino and methoxy substituted benzonitrile derivatives. Due to the limited availability of specific experimental data for 3-Amino-4-methoxybenzonitrile, this document focuses on the well-characterized isomer, 4-Amino-3-methoxybenzonitrile, and presents a comparative analysis with other related structures. This guide includes a summary of key physical data, general experimental protocols for property determination, and logical diagrams to illustrate structural relationships and standard characterization workflows.

Introduction

Benzonitrile derivatives are pivotal structural motifs in medicinal chemistry and materials science, serving as versatile building blocks for the synthesis of a wide array of functional molecules. The precise arrangement of substituents on the benzene ring dramatically influences the molecule's physical and chemical properties, thereby affecting its biological activity and application potential. This guide specifically addresses this compound and its isomers, providing valuable data for researchers engaged in drug discovery and development. While comprehensive data for this compound is sparse in publicly accessible literature, a thorough examination of its close isomer, 4-Amino-3-methoxybenzonitrile, and other related compounds can offer significant predictive insights.

Physical Properties of Benzonitrile Derivatives

The physical properties of a compound, such as its melting point, boiling point, and solubility, are critical parameters that influence its handling, formulation, and pharmacokinetic profile. The following tables summarize the available data for 4-Amino-3-methoxybenzonitrile and provide a comparative look at other relevant methoxybenzonitrile compounds.

Table 1: Physical and Chemical Properties of 4-Amino-3-methoxybenzonitrile

| Property | Value | Source |

| IUPAC Name | 4-amino-3-methoxybenzonitrile | [1][2] |

| CAS Number | 177476-76-5 | [1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| Physical Form | Solid | [2] |

| Storage Temperature | Room Temperature | [2] |

Table 2: Comparative Physical Properties of Related Benzonitrile Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 57-59 | 256-257 |

| 4-Hydroxy-3-methoxybenzonitrile | C₈H₇NO₂ | 149.15 | 85-87 | Not Available |

| 3-Methoxy-4-methylbenzonitrile | C₉H₉NO | 147.18 | 85-87 | Not Available |

| 3-Amino-4-methylbenzonitrile | C₈H₈N₂ | 132.16 | Not Available | Not Available |

Note: Data for this table is compiled from multiple sources[3][4][5][6][7]. "Not Available" indicates that reliable experimental data was not found in the searched literature.

Experimental Protocols for Physical Property Determination

While specific experimental procedures for this compound are not detailed in the available literature, the following are standard methodologies used for determining the key physical properties of solid organic compounds.

3.1. Melting Point Determination

The melting point is a fundamental physical property used to identify a compound and assess its purity.

-

Methodology: A small, powdered sample of the crystalline solid is packed into a capillary tube. The tube is placed in a melting point apparatus, which heats the sample at a controlled rate. The temperature at which the solid begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. A sharp melting point range (typically < 1°C) is indicative of a pure compound.

3.2. Boiling Point Determination

For non-volatile solids, the boiling point is determined under reduced pressure to prevent decomposition at high temperatures.

-

Methodology: The boiling point of a high-melting solid is typically determined using a vacuum distillation apparatus. The pressure is reduced to a specific level, and the sample is heated. The temperature at which the liquid boils and its vapor pressure equals the applied pressure is recorded as the boiling point at that pressure.

3.3. Solubility Assessment

Solubility is a crucial property, particularly for drug candidates, as it influences absorption and bioavailability.

-

Methodology: A standard approach is the shake-flask method. A known excess amount of the solid compound is added to a specific volume of a solvent (e.g., water, ethanol, DMSO) in a flask. The flask is agitated at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using an analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizing Relationships and Workflows

Diagrams are essential tools for visualizing complex relationships and processes. The following diagrams, created using the DOT language, illustrate the structural relationships between the discussed benzonitrile derivatives and a typical workflow for physical property characterization.

Caption: Structural relationships of key benzonitrile derivatives.

Caption: A standard experimental workflow for compound characterization.

Conclusion

While direct experimental data for this compound remains elusive in the surveyed literature, this guide provides a robust foundation for researchers by presenting detailed information on its close isomer, 4-Amino-3-methoxybenzonitrile, and other structurally related compounds. The summarized physical properties, standardized experimental protocols, and illustrative diagrams offer a valuable resource for predicting the behavior of this compound and for designing future experimental investigations. Further research is warranted to fully characterize this specific compound and unlock its potential in various scientific applications.

References

- 1. 4-Amino-3-methoxybenzonitrile | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Amino-3-methoxybenzonitrile | 177476-76-5 [sigmaaldrich.com]

- 3. 3-Amino-4-methylbenzonitrile | C8H8N2 | CID 7016428 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-METHOXY-4-METHYLBENZONITRILE | 3556-60-3 [chemicalbook.com]

- 5. 4-Methoxybenzonitrile 99 874-90-8 [sigmaaldrich.com]

- 6. 3 Methoxy 4 Methyl Benzonitrile Manufacturer, Supplier from Palghar [asmeechem.com]

- 7. 4-羟基-3-甲氧基苯甲腈 98% | Sigma-Aldrich [sigmaaldrich.com]

3-Amino-4-methoxybenzonitrile chemical structure and bonding

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, bonding, physicochemical properties, spectroscopic profile, and synthetic pathways of this compound (C₈H₈N₂O). This document serves as a core resource, consolidating critical data and methodologies for professionals engaged in organic synthesis, medicinal chemistry, and materials science.

Chemical Structure and Bonding

This compound is an aromatic organic compound featuring a benzene ring substituted with three functional groups: a primary amine (-NH₂), a methoxy group (-OCH₃), and a nitrile group (-C≡N).

Molecular Structure:

Caption: 2D structure of this compound.

Bonding Analysis: The molecule's geometry is primarily dictated by the sp² hybridized carbons of the planar benzene ring. The nitrile carbon is sp hybridized, resulting in a linear C-C≡N arrangement. The methoxy group's oxygen and the amine group's nitrogen introduce slight deviations from planarity.

The electronic properties are a result of the interplay between the functional groups.[1]

-

Electron-Donating Groups: The amino (-NH₂) and methoxy (-OCH₃) groups are strong electron-donating groups through resonance (mesomeric effect), increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to them.

-

Electron-Withdrawing Group: The nitrile (-C≡N) group is a strong electron-withdrawing group through both induction and resonance, decreasing the ring's electron density.[1]

This electronic profile makes the molecule a versatile intermediate. The electron-rich ring is susceptible to electrophilic substitution, while the distinct functional groups offer sites for a variety of chemical transformations.

Physicochemical and Computed Properties

The key physical and chemical properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Solid, typically light brown to brown | [1] |

| Melting Point | ~84°C | [1] |

| Monoisotopic Mass | 148.06366 Da | [2] |

| InChI | InChI=1S/C8H8N2O/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,10H2,1H3 | [2] |

| InChIKey | MAYBZGKWHOVSAQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)C#N)N | [2] |

| Hydrogen Bond Donors | 1 | [3] |

| Hydrogen Bond Acceptors | 3 (N of nitrile, O of methoxy, N of amine) | [4] |

| Rotatable Bonds | 1 | [4] |

| XLogP3 (Predicted) | 0.9 | [2] |

Spectroscopic Data Profile

While experimental spectra for this specific isomer are not widely published, a predicted spectroscopic profile can be derived based on its functional groups and data from close isomers.[5]

| Spectroscopy Type | Feature | Expected Chemical Shift / Wavenumber | Assignment |

| ¹H NMR | Singlet | ~3.8-4.0 ppm | 3H, -OCH₃ (Methoxy protons) |

| Broad Singlet | ~4.0-5.0 ppm | 2H, -NH₂ (Amine protons) | |

| Aromatic Multiplets | ~6.5-7.5 ppm | 3H, Aromatic protons on the benzene ring | |

| ¹³C NMR | Aliphatic Carbon | ~55-60 ppm | -OCH₃ carbon |

| Aromatic & Nitrile Carbons | ~95-160 ppm | 6 Aromatic carbons, 1 Nitrile carbon (C≡N) | |

| IR Spectroscopy | Strong, Doublet Peaks | 3300-3450 cm⁻¹ | N-H stretch (primary amine) |

| Strong, Sharp Peak | 2210-2230 cm⁻¹ | C≡N stretch (nitrile) | |

| Medium to Strong Peaks | 1580-1620 cm⁻¹ | Aromatic C=C stretch | |

| Strong Peak | 1200-1280 cm⁻¹ | C-O stretch (aryl ether) |

Synthesis and Experimental Protocols

A common and effective method for the synthesis of this compound is the chemical reduction of its nitro precursor, 4-methoxy-3-nitrobenzonitrile.

Reaction Scheme: 4-methoxy-3-nitrobenzonitrile → this compound

Detailed Experimental Protocol (Adapted from analogous reductions): This protocol is based on the reduction of a nitroarene using tin(II) chloride, a standard method for this transformation.[6]

Materials:

-

4-methoxy-3-nitrobenzonitrile

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, filtration apparatus.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methoxy-3-nitrobenzonitrile (1 equivalent) in ethanol.

-

Addition of Reducing Agent: To this solution, add tin(II) chloride dihydrate (approximately 3-4 equivalents) followed by the slow addition of concentrated hydrochloric acid.

-

Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled aqueous solution of sodium hydroxide until the pH is basic (pH 9-10). A precipitate of tin salts will form.

-

Extraction: Filter the mixture to remove the inorganic salts and wash the solid with ethyl acetate. Transfer the filtrate to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain pure this compound.

Reactivity and Logical Workflows

The unique combination of functional groups in this compound allows for a diverse range of subsequent chemical transformations, making it a valuable building block in multi-step synthesis.

Caption: Key reaction pathways for this compound.

This workflow illustrates the synthetic potential of the molecule:

-

Amine Group: The primary amine can be readily converted into a diazonium salt for Sandmeyer-type reactions, acylated to form amides, or alkylated.[1]

-

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or reduced to a primary amine using powerful reducing agents like LiAlH₄ or catalytic hydrogenation.[1]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution. The positions of substitution are directed by the powerful ortho, para-directing -NH₂ and -OCH₃ groups, which will override the meta-directing -CN group.

This versatility makes this compound a valuable intermediate for constructing complex molecules, particularly in the synthesis of pharmaceuticals and fine chemicals.[1][7]

References

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C8H8N2O) [pubchemlite.lcsb.uni.lu]

- 3. 3-(3-Amino-4-pyridinyl)-4-methoxybenzonitrile | C13H11N3O | CID 113896611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Amino-3-methoxybenzonitrile | C8H8N2O | CID 11815931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

Synthesis of 3-Amino-4-methoxybenzonitrile from o-Nitroanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed, three-step synthesis route for the preparation of 3-Amino-4-methoxybenzonitrile, a valuable intermediate in the pharmaceutical and chemical industries, starting from readily available o-nitroanisole. The described pathway involves a sequence of bromination, palladium-catalyzed cyanation, and chemoselective nitro group reduction.

This document outlines the complete experimental protocols for each synthetic step, accompanied by clearly structured tables summarizing the quantitative data, including reactant quantities, yields, and key reaction parameters. A visual workflow of the entire synthesis is also provided using the DOT language for clear process visualization.

Synthetic Pathway Overview

The synthesis commences with the regioselective bromination of o-nitroanisole to introduce a handle for subsequent functionalization. The resulting bromo-intermediate is then converted to the corresponding nitrile via a palladium-catalyzed cyanation reaction. The final step involves the selective reduction of the nitro group to the desired amine, yielding the target molecule, this compound.

Spectroscopic data for 3-Amino-4-methoxybenzonitrile (¹H NMR, ¹³C NMR, IR)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Amino-4-methoxybenzonitrile, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally published spectra for this specific molecule, this document combines predicted data with experimental data from structurally analogous compounds to offer a reliable resource for characterization.

Spectroscopic Data Summary

The following tables summarize the expected ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These values are crucial for the identification and verification of the compound's structure.

Table 1: ¹H NMR Spectroscopic Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (H-2) | 6.9 - 7.1 | d | ~2.0 |

| Aromatic-H (H-5) | 6.7 - 6.9 | d | ~8.0 |

| Aromatic-H (H-6) | 6.8 - 7.0 | dd | ~8.0, 2.0 |

| -NH₂ | 3.5 - 4.5 | br s | - |

| -OCH₃ | 3.8 - 3.9 | s | - |

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 2: ¹³C NMR Spectroscopic Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-CN) | 100 - 105 |

| C-2 (CH) | 115 - 120 |

| C-3 (C-NH₂) | 140 - 145 |

| C-4 (C-OCH₃) | 148 - 152 |

| C-5 (CH) | 112 - 116 |

| C-6 (CH) | 120 - 125 |

| -CN | 118 - 122 |

| -OCH₃ | 55 - 57 |

Predicted data is based on the analysis of similar compounds and spectroscopic prediction software.

Table 3: IR Spectroscopic Data

| Functional Group | Absorption Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3500 | Two bands, characteristic of a primary amine |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to weak |

| C≡N Stretch | 2210 - 2240 | Strong, sharp |

| C=C Stretch (Aromatic) | 1500 - 1600 | Medium to strong |

| C-N Stretch | 1200 - 1350 | Medium |

| C-O Stretch (Aryl Ether) | 1020 - 1250 | Strong |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for this compound, based on standard laboratory practices.

¹H and ¹³C NMR Spectroscopy

1. Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing can be applied if necessary.

2. Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard one-pulse sequence.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

3. Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

For ¹H NMR, integrate the signals to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

2. Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000 - 400 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

Resolution: 4 cm⁻¹.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to 3-Amino-4-methylbenzonitrile (CAS 60710-80-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-4-methylbenzonitrile, identified by CAS number 60710-80-7, is a substituted aromatic nitrile that serves as a crucial chemical intermediate in the synthesis of a variety of more complex molecules. While this compound itself is not marketed as a biologically active agent, its structural motifs are incorporated into derivatives that exhibit significant pharmacological activities. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and hazards associated with 3-Amino-4-methylbenzonitrile. Furthermore, it explores the utility of this compound as a building block in medicinal chemistry, particularly in the development of targeted therapeutics.

Chemical and Physical Properties

3-Amino-4-methylbenzonitrile is a white to off-white crystalline solid.[1] Its core structure consists of a benzene ring substituted with an amino group, a methyl group, and a nitrile group. These functional groups contribute to its reactivity and physical characteristics.

Table 1: Physicochemical Properties of 3-Amino-4-methylbenzonitrile

| Property | Value | Reference(s) |

| CAS Number | 60710-80-7 | [1] |

| Molecular Formula | C₈H₈N₂ | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | 3-amino-4-methylbenzonitrile | [1] |

| Synonyms | 5-Cyano-2-methylaniline, 3-Amino-p-tolunitrile, 2-Amino-4-cyanotoluene | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 81-83 °C | [1] |

| Boiling Point | 312.8 °C (Predicted) | [1] |

| Density | 1.10 g/cm³ (Predicted) | [1] |

| SMILES | Nc1cc(C#N)ccc1C | [1] |

| InChI Key | IEWMNQUBZPVSSV-UHFFFAOYSA-N | [1] |

Synthesis

The synthesis of 3-Amino-4-methylbenzonitrile is most commonly achieved through the reduction of a nitro-substituted precursor. A general synthetic workflow is outlined below.

Experimental Protocol: Reduction of 4-Methyl-3-nitrobenzonitrile

A common laboratory-scale synthesis involves the catalytic hydrogenation of 4-methyl-3-nitrobenzonitrile.

Materials:

-

4-Methyl-3-nitrobenzonitrile

-

Palladium on carbon (10% Pd/C)

-

Ethanol

-

Hydrogen gas

-

Filter agent (e.g., Celite)

Procedure:

-

Suspend 4-methyl-3-nitrobenzonitrile in ethanol in a suitable hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the suspension.

-

Pressurize the vessel with hydrogen gas (typically to around 50 psi).

-

Stir the reaction mixture at room temperature until the consumption of hydrogen ceases, indicating the completion of the reaction.

-

Monitor the reaction progress by an appropriate analytical method, such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through a pad of a filter agent to remove the palladium catalyst.

-

Wash the filter cake with ethanol to ensure complete recovery of the product.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 3-Amino-4-methylbenzonitrile.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Role in Drug Discovery and Development

While 3-Amino-4-methylbenzonitrile itself is not known to possess significant biological activity, it is a valuable intermediate in the synthesis of pharmacologically active molecules. The amino and nitrile functionalities provide reactive handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

Derivatives of 3-Amino-4-methylbenzonitrile have been investigated for a range of therapeutic applications. For instance, related aminobenzonitrile structures are found in compounds designed as inhibitors of key signaling proteins in cancer and other diseases. The general logic of its use in drug discovery is depicted below.

Hazards and Safety Information

3-Amino-4-methylbenzonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 2: GHS Hazard Classification for 3-Amino-4-methylbenzonitrile

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Acute toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Specific target organ toxicity - Single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

Data compiled from multiple sources and may vary slightly between suppliers.

Safety Precautions:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator with a particulate filter.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Amino-4-methylbenzonitrile is a key chemical intermediate with well-defined properties and synthesis routes. While it does not have direct applications as a therapeutic agent, its importance in drug discovery and development is significant. The ability to readily modify its structure makes it a valuable starting material for the synthesis of novel compounds with potential biological activities. Researchers and scientists working with this compound should be familiar with its chemical characteristics and adhere to strict safety protocols due to its hazardous nature. The continued use of 3-Amino-4-methylbenzonitrile as a building block is anticipated to contribute to the development of new and innovative pharmaceuticals.

References

An In-depth Technical Guide to 3-Amino-4-methoxybenzonitrile for Researchers and Drug Development Professionals

Topic: 3-Amino-4-methoxybenzonitrile: A Versatile Intermediate in Chemical Synthesis Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical and physical properties, synthetic applications, and safety information for this compound (CAS No. 60979-25-1). This compound is a valuable building block in organic synthesis, particularly for the development of complex molecular architectures relevant to the pharmaceutical and materials science industries.

Core Molecular and Physical Properties

This compound is a substituted aromatic compound featuring three key functional groups: a primary amine, a methoxy ether, and a nitrile. These groups contribute to its unique reactivity and make it a versatile intermediate in synthetic chemistry. The presence of both an electron-donating methoxy group and an electron-withdrawing nitrile group on the benzene ring creates a distinct electronic environment that can be strategically utilized in various chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈N₂O | [1][2] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| CAS Number | 60979-25-1 | [1][2][3] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | ~84°C | [2] |

| Synonyms | 5-Cyano-2-methoxyaniline, 2-Amino-4-cyanoanisole | [1] |

Synthetic Utility and Reactivity

The unique combination of functional groups in this compound allows for a variety of synthetic transformations, making it a valuable starting material for the synthesis of nitrogen-containing heterocycles and other functionalized aromatic compounds.[2]

-

Amino Group (-NH₂): The primary amine is nucleophilic and can readily undergo reactions such as acylation to form amides, alkylation to form secondary and tertiary amines, and diazotization to produce diazonium salts, which are versatile intermediates for introducing a wide range of functional groups.[2]

-

Nitrile Group (-C≡N): The nitrile functionality can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid. Alternatively, it can be reduced to a primary amine, providing another route to further functionalization.[2]

-

Aromatic Ring: The benzene ring can participate in electrophilic aromatic substitution reactions, with the positions of substitution directed by the existing amino and methoxy groups.

Synthetic transformations of this compound.

Experimental Protocols

General Protocol for the Reduction of a Nitroarene to an Aniline

Materials:

-

4-methoxy-3-nitrobenzonitrile

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O), Iron powder (Fe), or catalytic hydrogenation with H₂/Pd-C)

-

Solvent (e.g., Ethanol, Ethyl acetate, or Acetic acid)

-

Acid (e.g., Concentrated Hydrochloric acid) for reactions with SnCl₂ or Fe

-

Base (e.g., Sodium hydroxide or Sodium bicarbonate) for workup

Procedure (Illustrative example with SnCl₂·2H₂O):

-

In a round-bottom flask, dissolve 4-methoxy-3-nitrobenzonitrile in a suitable solvent like ethanol.

-

Add an excess of Tin(II) chloride dihydrate to the solution.

-

Add concentrated hydrochloric acid and heat the mixture to reflux.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a solution of sodium hydroxide until the solution is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by recrystallization or column chromatography.

References

LACK OF DATA: A Technical Guide to Determining the Solubility of 3-Amino-4-methoxybenzonitrile in Common Organic Solvents

For Immediate Release

[City, State] – [Date] – This technical guide addresses the critical gap in publicly available data on the solubility of 3-Amino-4-methoxybenzonitrile, a compound of interest in pharmaceutical and chemical research. While quantitative solubility data in common organic solvents is not readily found in peer-reviewed literature, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and documenting this vital physicochemical property.

Introduction: The Significance of Solubility

This compound, with its distinct arrangement of amino, methoxy, and nitrile functional groups, presents a unique profile for molecular interactions. A thorough understanding of its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Optimizing reaction conditions and purification strategies.

-

Crystallization: Developing effective methods for obtaining high-purity crystalline material.

-

Formulation Development: Creating stable and effective formulations for drug delivery.

-

Analytical Method Development: Establishing reliable analytical techniques for quantification.

This guide provides a predictive analysis of the compound's solubility based on its molecular structure and details the experimental protocols necessary for its empirical determination.

Predicted Solubility Profile

The molecular structure of this compound suggests a moderate to high polarity. The presence of an amino group (-NH2) allows for hydrogen bond donation, while the nitrile (-C≡N) and methoxy (-OCH3) groups, along with the nitrogen of the amino group, can act as hydrogen bond acceptors. This combination of functional groups indicates that the compound's solubility will be governed by the principle of "like dissolves like."

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with all the polar functional groups of this compound. Therefore, high solubility is anticipated in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dimethylformamide): These solvents can accept hydrogen bonds and have significant dipole moments, suggesting good solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Due to the significant polarity of this compound, low solubility is expected in these solvents.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed due to dipole-dipole interactions.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data, the following experimental protocols are recommended.

Isothermal Saturation Method

This is a widely accepted method for determining the equilibrium solubility of a solid in a liquid.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (high purity)

-

Screw-cap vials or flasks

-

Temperature-controlled orbital shaker or rotator

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed screw-cap vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand in the temperature-controlled environment for several hours to allow the excess solid to settle.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any undissolved solid from being collected.

-

Quantification: Determine the concentration of this compound in the collected sample using one of the following methods:

-

Gravimetric Analysis: a. Transfer the filtered aliquot to a pre-weighed container. b. Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause degradation of the solute. c. Once the solvent is completely removed, weigh the container with the dried solute. d. Calculate the solubility based on the mass of the solute and the volume of the solvent.

-

Spectroscopic/Chromatographic Analysis: a. Prepare a series of standard solutions of this compound of known concentrations. b. Generate a calibration curve using HPLC or UV-Vis spectrophotometry. c. Dilute the filtered saturated solution with a known volume of a suitable solvent. d. Analyze the diluted sample and determine its concentration from the calibration curve. e. Calculate the original solubility, accounting for the dilution factor.

-

Data Presentation

To ensure clarity and facilitate comparison, all experimentally determined solubility data should be recorded in a structured format.

Table 1: Experimental Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | Gravimetric / HPLC | ||

| Ethanol | 25 | Gravimetric / HPLC | ||

| Acetone | 25 | Gravimetric / HPLC | ||

| Ethyl Acetate | 25 | Gravimetric / HPLC | ||

| Toluene | 25 | Gravimetric / HPLC | ||

| Dichloromethane | 25 | Gravimetric / HPLC | ||

| Dimethylformamide | 25 | Gravimetric / HPLC | ||

| Hexane | 25 | Gravimetric / HPLC |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal saturation method.

Caption: Workflow for experimental solubility determination.

Conclusion

While direct quantitative solubility data for this compound is currently unavailable in the public domain, this technical guide provides the necessary theoretical framework and detailed experimental protocols for researchers to determine this crucial parameter. The systematic approach outlined herein will enable the scientific community to build a reliable and comprehensive solubility profile for this compound, thereby facilitating its application in research and development.

The Ascent of a Privileged Scaffold: A Technical Guide to the Discovery and History of Substituted Benzonitriles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The substituted benzonitrile moiety, an aromatic ring functionalized with a cyano group and other substituents, has emerged as a cornerstone in modern medicinal chemistry. Its journey from a simple organic building block to a privileged scaffold in a multitude of therapeutic agents is a testament to its versatile physicochemical properties and synthetic accessibility. This technical guide provides an in-depth exploration of the discovery, history, and key applications of substituted benzonitriles, with a focus on their synthesis, biological activities, and the signaling pathways they modulate. We present a comprehensive overview designed for researchers, scientists, and drug development professionals, incorporating detailed experimental protocols, quantitative data, and visual representations of complex biological and chemical processes.

A Historical Perspective: From Discovery to Pharmaceutical Prominence

Benzonitrile was first synthesized in 1844 by the German chemist Hermann Fehling through the dehydration of ammonium benzoate. For many years, benzonitrile and its derivatives were primarily used as solvents and intermediates in the chemical industry.[1] It wasn't until the latter half of the 20th century that the unique properties of the benzonitrile group were fully appreciated by medicinal chemists. The nitrile group's strong electron-withdrawing nature, its ability to act as a hydrogen bond acceptor, and its metabolic stability made it an attractive functional group for drug design.[1][2] This realization sparked a surge in the exploration of substituted benzonitriles as bioactive molecules, leading to their incorporation into a wide array of drugs targeting diverse diseases, from cancer and viral infections to inflammatory disorders and neurological conditions.[1][2]

Synthetic Methodologies: Crafting the Benzonitrile Core

The efficient synthesis of substituted benzonitriles is crucial for their exploration in drug discovery. Several classical and modern synthetic methods are employed, each with its own advantages and limitations.

The Sandmeyer Reaction

A well-established method for converting aryl amines to aryl nitriles via a diazonium salt intermediate.[3]

Experimental Protocol: Sandmeyer Reaction for the Synthesis of 4-Nitrobenzonitrile [4]

-

Diazotization: Dissolve 4-nitroaniline (13.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL). Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (7.0 g, 0.1 mol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (11.0 g, 0.12 mol) and sodium cyanide (12.5 g, 0.25 mol) in water (50 mL). Cool this solution to 0-5 °C.

-

Reaction: Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A vigorous evolution of nitrogen gas will be observed.

-

Work-up: After the addition is complete, allow the mixture to warm to room temperature and then heat it on a water bath at 60 °C for 30 minutes. Cool the mixture and filter the solid product.

-

Purification: Wash the crude product with water, then with a dilute sodium hydroxide solution, and finally with water again. Recrystallize the dried product from ethanol to obtain pure 4-nitrobenzonitrile.

The Rosenmund-von Braun Reaction

This method involves the cyanation of aryl halides using copper(I) cyanide, often at elevated temperatures.[5]

Experimental Protocol: Rosenmund-von Braun Reaction for the Synthesis of 4-Methoxybenzonitrile [6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoanisole (18.7 g, 0.1 mol) and copper(I) cyanide (10.8 g, 0.12 mol).

-

Solvent and Reaction: Add N,N-dimethylformamide (DMF) (50 mL) as the solvent. Heat the mixture to reflux (approximately 153 °C) and maintain reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a solution of ferric chloride (20 g) and concentrated hydrochloric acid (10 mL) in water (100 mL) to decompose the copper complexes.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization.

Palladium-Catalyzed Cyanation

A modern and versatile method for the cyanation of aryl halides and triflates, offering milder reaction conditions and broader functional group tolerance.[7][8]

Experimental Protocol: Palladium-Catalyzed Cyanation of 4-Bromotoluene [9]

-

Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., dppf, 4 mol%), and zinc cyanide (Zn(CN)₂, 0.6 equiv).

-

Reagents: Add 4-bromotoluene (1.0 equiv) and a solvent such as N,N-dimethylacetamide (DMAC).

-

Reaction: Degas the mixture with argon for 15 minutes. Heat the reaction mixture at 120 °C for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Therapeutic Applications and Biological Activity

Substituted benzonitriles have demonstrated remarkable therapeutic potential across a wide range of diseases. Their ability to interact with various biological targets has led to the development of numerous clinically successful drugs.

Anticancer Agents

Benzonitrile-containing compounds have emerged as potent anticancer agents by targeting key proteins and pathways involved in cancer progression.[2]

Table 1: Anticancer Activity of Selected Substituted Benzonitriles

| Compound | Target/Cell Line | Activity (IC₅₀) | Reference |

| Letrozole | Aromatase | 11.5 nM | [10] |

| Anastrozole | Aromatase | 15 nM | [10] |

| Enzalutamide | Androgen Receptor | - | [11] |

| Compound 1g2a | HCT116, BEL-7402 | 5.9 nM, 7.8 nM | [12] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay) [1]

-

Cell Seeding: Seed human cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

-

Compound Treatment: Treat the cells with various concentrations of the test benzonitrile derivative (typically in DMSO, with the final DMSO concentration kept below 0.5%) and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Determine the IC₅₀ value from a dose-response curve.

Signaling Pathway: Aromatase Inhibition by Letrozole

Caption: Letrozole, a substituted benzonitrile, inhibits aromatase, blocking estrogen synthesis and subsequent tumor growth.

Antiviral Agents

The benzonitrile scaffold has been successfully incorporated into antiviral drugs, notably against Hepatitis C Virus (HCV).

Table 2: Antiviral Activity of a Benzonitrile Derivative

| Compound | Virus | Assay | Activity (EC₅₀) | Reference |

| 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivative (L0909) | HCV | Replicon Assay | 0.022 µM | [2] |

Experimental Protocol: HCV Replicon Assay [1]

-

Cell Culture: Culture Huh-7.5 cells harboring an HCV replicon expressing a reporter gene (e.g., luciferase).

-

Compound Treatment: Seed the cells in a 96-well plate and treat with serial dilutions of the test benzonitrile compound.

-

Incubation: Incubate the plates for 48-72 hours at 37 °C.

-

Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer. A decrease in luminescence indicates inhibition of viral replication.

-

Data Analysis: Calculate the EC₅₀ value from the dose-response curve.

Experimental Workflow: Antiviral Drug Screening

Caption: Workflow for screening antiviral activity of substituted benzonitriles using an HCV replicon assay.

Anti-inflammatory Agents

A series of substituted benzonitriles have been synthesized and evaluated for their anti-inflammatory properties.

Table 3: Anti-inflammatory Activity of Selected Benzonitriles

| Compound | Assay | Activity (% reduction in edema) | Reference |

| Trimesonitrile | Carrageenan-induced pedal edema (200 mg/kg) | 32% | [8] |

| 4-Chlorobenzonitrile | Carrageenan-induced pedal edema (200 mg/kg) | 30% | [8] |

| 2-Chloroterephthalonitrile | Carrageenan-induced pedal edema (200 mg/kg) | 46% | [8] |

| 2-Fluoroterephthalonitrile | Carrageenan-induced pedal edema (200 mg/kg) | 49% | [8] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay [8]

-

Animal Model: Use male Sprague-Dawley rats (150-200 g).

-

Compound Administration: Administer the test benzonitrile compound orally or intraperitoneally at a specific dose (e.g., 200 mg/kg).

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated group compared to the control group (vehicle-treated).

Modulators of Neurological Targets

Substituted benzonitriles have been investigated as modulators of various neurological targets, including metabotropic glutamate receptor 5 (mGluR5).

Table 4: Activity of a Benzonitrile Derivative as an mGluR5 NAM

| Compound | Target | Assay | Activity | Reference |

| 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile | mGluR5 | In vivo models | High efficacy and safety | [6] |

Experimental Protocol: mGluR5 Negative Allosteric Modulator (NAM) Assay [13]

-

Cell Line: Use a stable cell line expressing human mGluR5 (e.g., HEK293 cells).

-

Calcium Mobilization Assay: Plate the cells in a 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add the test benzonitrile compound (potential NAM) to the wells.

-

Agonist Stimulation: Add a fixed concentration of an mGluR5 agonist (e.g., glutamate or a specific agonist like DHPG) to stimulate the receptor.

-

Fluorescence Measurement: Measure the change in intracellular calcium concentration using a fluorescence plate reader. A decrease in the agonist-induced calcium signal in the presence of the test compound indicates NAM activity.

-

Data Analysis: Determine the IC₅₀ of the NAM by performing a dose-response curve.

Signaling Pathway: mGluR5 Modulation

Caption: A substituted benzonitrile acting as a negative allosteric modulator (NAM) of the mGluR5 receptor, inhibiting downstream signaling.

Conclusion

The journey of substituted benzonitriles from their initial discovery to their current status as a privileged scaffold in medicinal chemistry highlights the power of chemical synthesis and biological screening in drug discovery. Their diverse biological activities, coupled with their synthetic tractability, ensure that substituted benzonitriles will continue to be a fertile ground for the development of novel therapeutics for the foreseeable future. This technical guide provides a solid foundation for researchers and scientists to understand and further explore the potential of this remarkable class of compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and antiinflammatory evaluation of substituted isophthalonitriles, trimesonitriles, benzonitriles, and terephthalonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]

- 6. synarchive.com [synarchive.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02381E [pubs.rsc.org]

- 9. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Recent Advances in the Design and Development of Novel Negative Allosteric Modulators of mGlu5 - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 3-Amino-4-methoxybenzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical calculations used to elucidate the electronic structure of 3-Amino-4-methoxybenzonitrile. This document outlines the computational methodologies, key electronic parameters, and the significance of these findings for its potential applications, particularly in drug development.

Introduction

This compound is an aromatic organic compound featuring an amino group, a methoxy group, and a nitrile group attached to a benzene ring.[1] This unique combination of functional groups creates a distinct electronic environment that governs its reactivity and potential as a scaffold in medicinal chemistry. Understanding the electronic structure at a quantum mechanical level is paramount for predicting its chemical behavior, reactivity, and potential interactions with biological targets.

Theoretical calculations, primarily employing Density Functional Theory (DFT), serve as powerful tools to investigate the electronic properties of molecules.[2] These methods provide insights into the molecular geometry, orbital energies, charge distribution, and spectroscopic properties, which are often challenging to determine experimentally.

Computational Methodology

The theoretical investigation of this compound's electronic structure is typically performed using quantum chemical calculations. The following protocol, based on established computational studies of similar benzonitrile derivatives, outlines a standard approach.[3][4]

Geometry Optimization

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is crucial as the electronic properties are highly dependent on the molecular structure.

-

Method: Density Functional Theory (DFT) is the most common and effective method.[2]

-

Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), is widely used for its balance of accuracy and computational cost.[3][4]

-

Basis Set: A split-valence basis set with polarization and diffuse functions, such as 6-311++G(d,p), is recommended for an accurate description of the electronic distribution, especially for systems with heteroatoms and potential for hydrogen bonding.[3]

Vibrational Frequency Analysis

Following geometry optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum. The absence of imaginary frequencies indicates a stable structure. These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data for validation of the computational model.[3][5]

Electronic Structure Analysis

Once the optimized geometry is confirmed, a series of calculations are performed to analyze the electronic structure in detail:

-

Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic excitation properties.[6][7] A smaller gap suggests higher reactivity.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the electron density distribution, intramolecular charge transfer, and hyperconjugative interactions.[4] This analysis helps in understanding the nature of chemical bonds and the stabilizing interactions within the molecule.

-

Molecular Electrostatic Potential (MEP) Mapping: The MEP map is a visual representation of the charge distribution on the molecule's surface.[7] It is invaluable for identifying the electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions, including those with biological receptors.[7]

The logical workflow for these computational studies is depicted in the following diagram:

Caption: Computational workflow for the theoretical analysis of this compound.

Key Electronic Parameters (Illustrative Data)

Table 1: Optimized Geometrical Parameters (Illustrative)

| Parameter | Bond | Value (Å) | Parameter | Angle | Value (°) |

| Bond Lengths | C-C (aromatic) | ~1.39 - 1.41 | Bond Angles | C-C-C (aromatic) | ~118 - 121 |

| C-N (amino) | ~1.38 | C-C-N (amino) | ~120 | ||

| C-O (methoxy) | ~1.36 | C-O-C (methoxy) | ~117 | ||

| C≡N (nitrile) | ~1.16 | C-C≡N (nitrile) | ~178 |

Table 2: Frontier Molecular Orbital Energies and Related Properties (Illustrative)

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -5.5 to -6.5 |

| LUMO Energy (ELUMO) | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 5.0 |

| Ionization Potential (I ≈ -EHOMO) | 5.5 to 6.5 |

| Electron Affinity (A ≈ -ELUMO) | 1.0 to 2.0 |

| Electronegativity (χ = -(EHOMO+ELUMO)/2) | 3.25 to 4.25 |

| Chemical Hardness (η = (ELUMO-EHOMO)/2) | 1.75 to 2.5 |

| Chemical Softness (S = 1/2η) | 0.2 to 0.29 |

| Electrophilicity Index (ω = χ²/2η) | 2.1 to 4.9 |

Note: These values are estimations based on related benzonitrile derivatives and serve to illustrate the expected output of the calculations.

Visualization of Electronic Structure

The molecular structure of this compound with a standard atom numbering scheme is presented below.

Caption: Molecular structure of this compound.

Significance and Applications

The theoretical data derived from these calculations are instrumental in several areas of chemical and pharmaceutical research:

-

Drug Design and Discovery: The MEP map and FMO analysis can guide the design of new drug candidates by identifying the key sites for intermolecular interactions with protein targets.[8] The calculated electronic properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to predict the biological activity of related compounds.

-

Reactivity Prediction: The HOMO and LUMO energies provide a quantitative measure of the molecule's ability to donate or accept electrons, thus predicting its behavior in chemical reactions. This is vital for planning synthetic routes and understanding reaction mechanisms.

-

Materials Science: The electronic and optical properties, such as the HOMO-LUMO gap, are important for the design of novel organic materials with specific electronic or photonic properties.[9]

Conclusion

Theoretical calculations provide a powerful and indispensable framework for understanding the electronic structure of this compound. By employing DFT and related methods, researchers can gain deep insights into its geometry, reactivity, and potential for various applications, particularly in the realm of drug discovery and materials science. The computational protocols and analyses outlined in this guide provide a robust foundation for future in-silico investigations of this and related molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 3. ias.ac.in [ias.ac.in]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. benchchem.com [benchchem.com]

- 9. ijrte.org [ijrte.org]

The Dual Reactivity of Amino and Nitrile Groups: A Technical Guide for Drug Development Professionals

Abstract

The amino and nitrile functional groups are cornerstones in the design and synthesis of pharmacologically active agents. Their unique electronic properties and versatile reactivity profiles allow for their participation in a wide array of chemical transformations and biological interactions. This in-depth technical guide provides a comprehensive overview of the reactivity of amino and nitrile moieties, with a particular focus on their implications for drug discovery and development. This document details key chemical transformations, presents quantitative data on reactivity, outlines detailed experimental protocols for crucial reactions, and visualizes the involvement of these functional groups in significant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and more effective utilization of these pivotal functional groups in medicinal chemistry.

The Amino Group: A Versatile Nucleophile and Modulator of Physicochemical Properties

The amino group (-NH2, -NHR, -NR2) is a fundamental functional group in a vast number of pharmaceuticals. Its basicity and nucleophilicity are central to its chemical reactivity and its ability to interact with biological targets.

Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom confers both nucleophilic and basic properties to amines. The availability of this lone pair is influenced by the electronic and steric environment of the nitrogen atom.

-

Basicity (pKa): The basicity of an amine is quantified by the pKa of its conjugate acid (R3NH+). Higher pKa values indicate stronger basicity. Alkyl groups, being electron-donating, increase the electron density on the nitrogen, thereby increasing basicity compared to ammonia. Aromatic amines, in contrast, are less basic due to the delocalization of the lone pair into the aromatic ring.[1][2]

-

Nucleophilicity: While related, basicity and nucleophilicity are not always directly proportional. Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. Steric hindrance can significantly reduce the nucleophilicity of bulky amines, even if they are strongly basic.[3] The Mayr nucleophilicity scale provides a quantitative measure of the kinetic reactivity of nucleophiles.[4]

Table 1: pKa Values of Selected Amines and Anilines

| Amine/Aniline | Substituent | pKa of Conjugate Acid |

| Ammonia | - | 9.25 |

| Methylamine | -CH3 | 10.64 |

| Ethylamine | -CH2CH3 | 10.63 |

| Diethylamine | -(CH2CH3)2 | 10.93 |

| Triethylamine | -(CH2CH3)3 | 10.75 |

| Aniline | - | 4.63[2] |

| p-Toluidine | p-CH3 | 5.08[5] |

| p-Anisidine | p-OCH3 | 5.34 |

| p-Chloroaniline | p-Cl | 3.98[5] |

| p-Nitroaniline | p-NO2 | 1.02[5] |

Table 2: Mayr Nucleophilicity Parameters for Selected Amines

| Amine | Solvent | N | sN |

| Ammonia | Water | 9.5 | 0.9 |

| n-Propylamine | Water | 13.3 | 0.85 |

| Isopropylamine | Water | 12.0 | 0.9 |

| tert-Butylamine | Water | 10.5 | 1.0 |

| Piperidine | Acetonitrile | 16.03 | 0.96 |

| Morpholine | Acetonitrile | 13.75 | 0.98 |

Key Reactions of the Amino Group

The reaction of an amine with an alkyl halide is a fundamental method for the formation of C-N bonds. However, the primary amine product is often more nucleophilic than the starting ammonia or amine, leading to over-alkylation and the formation of secondary, tertiary, and even quaternary ammonium salts.

To circumvent the issue of over-alkylation, the Gabriel synthesis provides a robust method for the selective synthesis of primary amines.[6][7][8][9][10][11] This method utilizes potassium phthalimide as an ammonia surrogate. The phthalimide anion undergoes N-alkylation with a primary alkyl halide, followed by hydrazinolysis or acidic/basic hydrolysis to release the primary amine.[6][7][8][9]

The Hofmann rearrangement is a powerful method for the synthesis of primary amines with one fewer carbon atom than the starting primary amide.[4][7][12][13][14][15][16][17] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine.[7][12][13][17] This reaction is particularly useful for accessing amines that are otherwise difficult to synthesize.

The Nitrile Group: A Versatile Electrophile and Bioisostere

The nitrile group (-C≡N) is a unique functional group characterized by a carbon-nitrogen triple bond. Its linear geometry and strong dipole moment contribute to its distinct reactivity and its utility as a bioisosteric replacement for other functional groups in drug design.[18][19]

Electrophilicity and Reactivity

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom. This allows for nucleophilic attack at the carbon, leading to a variety of transformations.

Key Reactions of the Nitrile Group

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides.[20][21][22][23] The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder basic conditions.[20] This transformation is a valuable method for the synthesis of carboxylic acids.

Table 3: General Conditions for Nitrile Hydrolysis

| Conditions | Reagents | Product | Notes |

| Acidic | H3O+ (e.g., aq. HCl, aq. H2SO4), heat | Carboxylic Acid | Typically proceeds to the carboxylic acid.[23] |

| Basic (Mild) | aq. NaOH, heat | Amide | Can often isolate the amide intermediate.[20] |

| Basic (Harsh) | Concentrated aq. NaOH, prolonged heat | Carboxylate Salt | Drives the reaction to the carboxylate. |

Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH4).[5][8][24][25][26][27] Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can selectively reduce nitriles to aldehydes at low temperatures.[1][28][29][30]

Table 4: Common Reducing Agents for Nitriles and Their Products

| Reagent | Product | Typical Conditions |

| LiAlH4 | Primary Amine | 1. THF or Et2O, 0 °C to reflux; 2. H2O/H3O+ workup[5][8][24][25][26][27] |

| DIBAL-H | Aldehyde | Toluene or CH2Cl2, -78 °C; 2. H2O/H3O+ workup[1][28][29][30] |

| Catalytic Hydrogenation (H2/catalyst) | Primary Amine | H2, Raney Ni, Pd/C, or PtO2, high pressure, various solvents |

The Pinner reaction involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt, known as a Pinner salt.[21][27][31][32][33][34][35][36][37][38] These intermediates are versatile and can be subsequently converted to esters, amidines, or orthoesters.[27][31][34][35][36][37][38]

The Ritter reaction is the reaction of a nitrile with a carbocation precursor, such as an alcohol or alkene, in the presence of a strong acid to form an N-alkyl amide. This reaction is a valuable method for the synthesis of amides from readily available starting materials.

Experimental Protocols

Gabriel Synthesis of Benzylamine

Objective: To synthesize benzylamine from benzyl bromide using the Gabriel synthesis.

Materials:

-

Potassium phthalimide

-

Benzyl bromide

-

N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous DMF.

-

Add benzyl bromide (1.0 eq) to the solution and stir the mixture at room temperature for 24 hours.

-

Pour the reaction mixture into water and collect the precipitated N-benzylphthalimide by filtration. Wash the solid with water and dry.

-

To a suspension of N-benzylphthalimide in ethanol, add hydrazine hydrate (1.2 eq).

-

Reflux the mixture for 2 hours. A white precipitate of phthalhydrazide will form.[6]

-

Cool the reaction mixture to room temperature and add an equal volume of diethyl ether.

-

Filter the mixture to remove the phthalhydrazide precipitate.

-

Wash the filtrate with water, then extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude benzylamine.

-

The product can be further purified by distillation.

Hofmann Rearrangement of Benzamide

Objective: To synthesize aniline from benzamide via the Hofmann rearrangement.

Materials:

-

Benzamide

-

Sodium hydroxide (NaOH)

-

Bromine (Br2)

-

Ice

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium hypobromite by slowly adding bromine (1.0 eq) to a cold (0-5 °C) solution of sodium hydroxide (4.0 eq) in water.[16]

-

In a separate flask, dissolve benzamide (1.0 eq) in a minimum amount of cold water.

-

Slowly add the sodium hypobromite solution to the benzamide solution, keeping the temperature below 10 °C.

-

Once the addition is complete, slowly warm the reaction mixture to about 75 °C and maintain this temperature for 30 minutes.

-

Cool the reaction mixture in an ice bath.

-

Extract the product, aniline, with diethyl ether.

-

Wash the combined organic extracts with water, dry over anhydrous potassium carbonate, and remove the solvent by rotary evaporation.

-

The crude aniline can be purified by distillation.

Reduction of Benzonitrile to Benzylamine with LiAlH4

Objective: To reduce benzonitrile to benzylamine using lithium aluminum hydride.

Materials:

-

Benzonitrile

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Water

-

15% aqueous sodium hydroxide (NaOH)

-

Anhydrous sodium sulfate

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere (nitrogen or argon), place a suspension of LiAlH4 (1.5 eq) in anhydrous diethyl ether.[19][24]

-

Cool the suspension in an ice bath.

-

Slowly add a solution of benzonitrile (1.0 eq) in anhydrous diethyl ether to the LiAlH4 suspension with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Carefully quench the excess LiAlH4 by the dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the number of grams of LiAlH4 used.[24]

-

A granular precipitate of aluminum salts will form. Filter the mixture through a pad of Celite.

-

Wash the precipitate with diethyl ether.

-

Combine the filtrate and the washings, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield benzylamine.

-

The product can be purified by distillation.

Pinner Reaction: Synthesis of Ethyl Benzimidate Hydrochloride and Subsequent Hydrolysis to Ethyl Benzoate

Objective: To synthesize ethyl benzoate from benzonitrile via the Pinner reaction.

Materials:

-

Benzonitrile

-

Anhydrous ethanol

-

Anhydrous diethyl ether

-

Dry hydrogen chloride (HCl) gas

-

Water

Procedure:

-

Dissolve benzonitrile (1.0 eq) in a mixture of anhydrous ethanol (1.1 eq) and anhydrous diethyl ether in a flask cooled in an ice-salt bath.

-

Bubble dry HCl gas through the solution for 1-2 hours, ensuring the temperature remains below 10 °C.[36]

-

Stopper the flask and let it stand in the cold for 24 hours. A crystalline precipitate of ethyl benzimidate hydrochloride (Pinner salt) will form.

-

Collect the Pinner salt by filtration, wash with anhydrous diethyl ether, and dry in a desiccator.

-

For hydrolysis to the ester, dissolve the isolated Pinner salt in water.

-

Stir the solution at room temperature for 1-2 hours.

-

Extract the product, ethyl benzoate, with diethyl ether.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate and remove the solvent by rotary evaporation.

-

The crude ethyl benzoate can be purified by distillation.

Role in Signaling Pathways and Drug Action

Amino and nitrile groups are prevalent in drug molecules and often play crucial roles in their mechanism of action by interacting with biological targets and participating in signaling pathways.

Amino Groups in Receptor Interactions

The basicity of amino groups allows them to exist in a protonated, cationic form at physiological pH. This positive charge is critical for forming strong ionic interactions (salt bridges) with anionic residues (e.g., aspartate, glutamate) in the binding pockets of receptors and enzymes. These interactions are often key determinants of a drug's binding affinity and selectivity.

Nitrile Groups in Drug Design

The nitrile group is a versatile pharmacophore in medicinal chemistry.[18][19] It can act as a hydrogen bond acceptor and its linear, compact nature allows it to probe narrow hydrophobic pockets in protein targets.[18] Furthermore, the nitrile group is often used as a bioisostere for other functional groups, such as a carbonyl group, to modulate the physicochemical properties and metabolic stability of a drug candidate.[18]

In some cases, the electrophilic nature of the nitrile carbon can be exploited for covalent inhibition of enzymes. The nitrile "warhead" can react with a nucleophilic residue, such as a cysteine or serine, in the active site of an enzyme to form a covalent adduct, leading to irreversible or reversible inhibition.[29][30][39][40]

Caption: Covalent inhibition of an enzyme by a nitrile-containing drug.